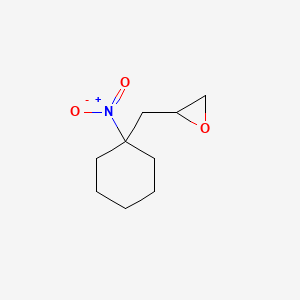

2-((1-Nitrocyclohexyl)methyl)oxirane

Cat. No. B8531688

M. Wt: 185.22 g/mol

InChI Key: MKIAASFJBSLXNM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08480800B2

Procedure details

A 1 neck 500 mL round bottom flask equipped with dropping funnel, temperature controller, nitrogen outlet, stir bar and condenser is charged with approximately 37 g of mCPBA (72% pure, 0.15 mols) and 100 mL of CH2Cl2. The reaction slurry is warmed to dissolve all the solids in CH2Cl2. Once a clear solution is obtained, 20 g (0.12 mols) of 1-allyl-1-nitrocyclohexane (11) is added slowly. After complete addition, the reaction is refluxed for 2 hrs and stirred for 48 h at room temperature. The progress of the reaction is monitored by GC. After the duration of almost 50 h, the composition of the epoxide in the reaction mixture is approximately 38.5%. Solid mCPBA that crashes out of solution is removed by gravity filtration. The organic layer is washed with 10% Na2CO3 (3×30 mL) followed by brine (3×30 mL). The organic layer is dried under MgSO4 and excess solvent stripped off under rotary evaporator. This affords 11.8 g of crude material. The retention time of the epoxide on the GC is 18.3 minutes. The presence of epoxide is confirmed by GC-MS CI. The parent ion is not detected due to the labile nature of NO2 groups. However, the fragment minus the NO2 is observed. CI GC/MS, [C9H15O]+=139.

[Compound]

Name

epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[CH2:12]([C:15]1([N+:21]([O-:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH:13]=[CH2:14]>C(Cl)Cl>[N+:21]([C:15]1([CH2:12][CH:13]2[CH2:14][O:9]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([O-:23])=[O:22]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)C1(CCCCC1)[N+](=O)[O-]

|

Step Three

[Compound]

|

Name

|

epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC(=C1)Cl)C(=O)OO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

temperature controller, nitrogen outlet, stir bar and condenser

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 neck 500 mL round bottom flask equipped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

slurry is warmed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once a clear solution is obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction is refluxed for 2 hrs

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 48 h at room temperature

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the duration of almost 50 h

|

|

Duration

|

50 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed by gravity filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer is washed with 10% Na2CO3 (3×30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is dried under MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

excess solvent stripped off under rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

18.3 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](=O)([O-])C1(CCCCC1)CC1OC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |